H-Arg(pbf)-ome hcl

Solid-Phase Peptide Synthesis Deprotection Kinetics Fmoc Chemistry

H-Arg(pbf)-ome hcl delivers a critical edge: its free Nα-amine with methyl ester C-terminus enables orthogonal solution-phase coupling and C-terminal resin anchoring where Fmoc-Arg(Pbf)-OH cannot be deployed. The Pbf group cleaves 1.2–1.4× faster than Pmc under standard TFA conditions, minimizing acid exposure for sensitive peptides (phosphorylated, sulfated, or multi-Arg sequences) and reducing cumulative side reactions. With >95% coupling efficiency and 20–30 mg/mL DMF solubility, this derivative is optimized for automated high-throughput SPPS platforms, lowering reagent excess and cycle times. Mtr- or Pmc-protected alternatives risk incomplete deprotection, elevated δ-lactam formation, and suboptimal final purity. Choose this building block when synthesis demands orthogonal Nα-amine strategy with fastest acidolytic side-chain release.

Molecular Formula C20H33ClN4O5S
Molecular Weight 477.0 g/mol
Cat. No. B613144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg(pbf)-ome hcl
SynonymsH-ARG(PBF)-OMEHCL; 257288-19-0; H-ARG-OMEHCL; H-Arg(Pbf)-OMe.HCl; C20H32N4O5S.HCl; SCHEMBL16893822; MolPort-020-003-994; YPQBZJQUKCGWKC-RSAXXLAASA-N; 7063AH; AKOS007930873; AK-88057; FT-0698116; K-6717; (S)-Methyl2-amino-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoatehydrochloride; methyl(2S)-2-amino-5-{[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoatehydrochloride
Molecular FormulaC20H33ClN4O5S
Molecular Weight477.0 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C)CC(O2)(C)C.Cl
InChIInChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1
InChIKeyYPQBZJQUKCGWKC-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Arg(pbf)-ome hcl: Understanding the Pbf-Protected Arginine Methyl Ester Building Block for Demanding Peptide Synthesis


H-Arg(pbf)-ome hcl (CAS 257288-19-0) is a specialized derivative of the amino acid L-arginine, specifically designed as a building block for solid-phase peptide synthesis (SPPS) and solution-phase coupling. This compound features the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain of arginine, with the C-terminus protected as a methyl ester (OMe) and supplied as the hydrochloride salt [1]. The Pbf group is a cornerstone protecting group in modern Fmoc-SPPS, providing a balance of stability to the basic conditions of Fmoc deprotection and efficient acidolytic cleavage during final resin cleavage [2]. This derivative is a versatile tool for incorporating arginine residues into peptide chains while minimizing the well-documented side reactions associated with this amino acid, such as δ-lactam formation [3].

H-Arg(pbf)-ome hcl: Why Generic Substitution Fails—The High Cost of Overlooking Pbf's Precise Deprotection Kinetics


Generic substitution with other arginine derivatives, such as those protected with Mtr or Pmc groups, or even the more common Fmoc-Arg(Pbf)-OH, is not equivalent and can lead to suboptimal synthetic outcomes. The choice of protecting group for arginine is critical; the acid-labile sulfonyl groups (Mtr, Pmc, Pbf) exhibit markedly different cleavage kinetics under standard TFA conditions [1]. Furthermore, the form of the derivative—whether it is an Nα-Fmoc-protected free acid, an Nα-free ester, or another salt—dictates its specific role in a synthetic scheme. Using an Fmoc-Arg(Pbf)-OH when an orthogonal Nα protection strategy is required will stall synthesis, while selecting a derivative with a less optimal side-chain protecting group, like Mtr or Pmc, can result in incomplete deprotection, requiring harsher conditions that damage acid-sensitive peptides and elevate side reactions like tryptophan alkylation [2]. The following evidence quantifies why the specific combination of the Pbf side-chain protection, methyl ester C-terminus, and free Nα-amine in H-Arg(pbf)-ome hcl offers a distinct and measurable advantage in defined contexts.

Quantitative Differentiation Guide: H-Arg(pbf)-ome hcl vs. In-Class Analogs for Procuring Scientists


Quantitative Deprotection Advantage: Pbf Cleaves 1.2–1.4x Faster than Pmc Under Identical TFA Conditions

The primary functional advantage of the Pbf protecting group in H-Arg(pbf)-ome hcl is its superior acid lability compared to the analogous Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group. Studies indicate that the Pbf group is cleaved from the arginine side chain by trifluoroacetic acid (TFA) approximately 1.2–1.4 times faster than the Pmc group [1]. This faster deprotection is attributed to the electronic stabilization provided by the benzofuran oxygen in the Pbf moiety [1]. This kinetic advantage translates directly into more efficient synthesis, especially for peptides containing multiple arginine residues or those that are sensitive to prolonged acid exposure.

Solid-Phase Peptide Synthesis Deprotection Kinetics Fmoc Chemistry Arginine Protection

Increased Synthesis Throughput: H-Arg(pbf)-ome hcl Achieves >95% Coupling Efficiency with Reduced Reagent Excess

In a direct comparison of coupling efficiency with other arginine derivatives, H-Arg(pbf)-ome hcl has been shown to achieve high incorporation rates (>95%) under optimized conditions . Critically, it accomplishes these results with substantially reduced reaction times and lower reagent excesses . This improvement in coupling efficiency and reduction in reagent consumption is a direct benefit of the Pbf group's favorable steric and electronic properties, which facilitate smoother amide bond formation.

Coupling Efficiency Peptide Synthesis Process Optimization Reagent Excess

Solubility Profile: H-Arg(pbf)-ome hcl Enables High-Concentration SPPS Solutions

The hydrochloride salt form of H-Arg(pbf)-ome hcl confers excellent solubility in the polar aprotic solvents standard for SPPS. Specifically, the compound exhibits solubility of >50 mg/mL in DMSO and 20–30 mg/mL in DMF . This high solubility is critical for preparing concentrated coupling solutions, which can drive difficult couplings to completion and improve the overall efficiency of automated peptide synthesis.

Solubility SPPS Formulation Arginine Derivatives

H-Arg(pbf)-ome hcl: Recommended Application Scenarios Based on Evidence-Backed Differentiation


Synthesis of Peptides Requiring Orthogonal Nα-Protection Strategies

H-Arg(pbf)-ome hcl is ideally suited as a building block in solution-phase peptide synthesis or as a C-terminal residue on a resin, where a free Nα-amine is required for further elongation or modification. The Pbf group remains intact during Fmoc deprotection and other basic manipulations, ensuring orthogonal protection. This application is supported by the compound's proven high coupling efficiency . Its use contrasts with Fmoc-Arg(Pbf)-OH, which is preferred for standard stepwise Fmoc-SPPS.

Synthesis of Acid-Sensitive or Poly-Arginine Peptides

The superior acid lability of the Pbf group, which is cleaved 1.2–1.4x faster than the Pmc group under identical TFA conditions , makes this derivative the optimal choice for synthesizing peptides that are sensitive to prolonged acid exposure. This includes peptides containing multiple arginine residues, where cumulative deprotection time can become significant, or those with post-translational modifications (e.g., sulfation, phosphorylation) that are acid-labile. The faster cleavage minimizes exposure, thereby preserving peptide integrity and improving final product purity.

High-Throughput and Automated Peptide Synthesis Workflows

The combination of high solubility in DMF (20-30 mg/mL) and high coupling efficiency (>95%) with lower reagent excess makes H-Arg(pbf)-ome hcl highly amenable to automated, high-throughput peptide synthesis platforms. The consistent solubility ensures reliable liquid handling, while the efficient coupling reduces cycle times and reagent costs, directly impacting the throughput and cost-effectiveness of peptide library production.

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